N-(3,5-difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-2-12-3-5-16(6-4-12)24-11-17(22-23-24)18(25)21-10-13-7-14(19)9-15(20)8-13/h3-9,11H,2,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNDWONKUJXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The 3,5-difluorobenzyl group may reduce crystallinity compared to rufinamide’s 2,6-difluoro configuration, which exhibits moderate solubility in polar solvents.
Pharmacological Activity
- Rufinamide : Binds to voltage-gated sodium channels, stabilizing inactive states to reduce neuronal hyperexcitability in seizure disorders .
- Target Compound : Hypothesized to interact with similar ion channels or receptors, but the 4-ethylphenyl group may confer selectivity for alternative targets (e.g., GABA receptors or metabolic enzymes). Preclinical studies on analogous triazoles suggest that bulkier substituents improve metabolic stability but may reduce binding affinity at sodium channels.
Research Findings and Implications
- Synthetic Accessibility : The compound’s structure implies compatibility with click chemistry (CuAAC) for triazole formation, a method widely used in drug discovery.
- Crystallographic Data : Structural determination of similar triazoles often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise bond-length and angle measurements .
- Therapeutic Potential: While rufinamide’s 2,6-difluoro configuration optimizes anticonvulsant efficacy, the target compound’s 3,5-substitution and ethylphenyl group may redirect activity toward novel indications, such as neuropathic pain or anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-difluorobenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology : The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Precursor preparation : Substituted benzyl azides and terminal alkynes.
- Cycloaddition : Use of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or DMSO at 60–80°C for 6–12 hours .
- Carboxamide coupling : Activation of carboxylic acids with EDCl/HOBt or CDI, followed by reaction with 3,5-difluorobenzylamine.
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF for better solubility) or catalyst loading to suppress byproducts like regioisomeric triazoles .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regioselectivity (1,4-disubstituted triazole) and substituent integration.
- X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. For example, anisotropic displacement parameters validate the triazole ring planarity and fluorine positioning .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 397.14).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Approach :
- Assay standardization : Normalize cytotoxicity assays (e.g., MTT vs. ATP-based) using consistent cell lines (e.g., MCF-7 vs. HCT-116) and controls.
- Structural analogs : Compare with derivatives lacking difluoro/ethyl groups (e.g., N-(benzyl)-1-phenyltriazole-4-carboxamide) to isolate substituent effects.
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference in microbial assays .
- Case study : A 2024 study found that the 3,5-difluorobenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility, leading to variability in IC₅₀ values .
Q. What computational and experimental strategies are recommended for elucidating structure-activity relationships (SAR) in triazole-carboxamide derivatives?
- SAR strategies :
- Molecular docking : Screen against targets like kinase domains or microbial enzymes (e.g., CYP51 for antifungals).
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) to bioactivity.
- Crystallographic data : Overlay structures with analogs (e.g., N-(3,5-dimethylphenyl) derivatives) to identify steric/electronic influences .
- Example : A 2025 study correlated the 4-ethylphenyl group’s electron-donating effect with enhanced binding to EGFR (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted phenyl) .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization protocols :
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., chloroform:methanol 3:1) to improve crystal habit.
- Temperature gradients : Gradual cooling from 40°C to 4°C over 72 hours.
- Additives : Introduce trace ethyl acetate to reduce twinning .
Key Recommendations for Researchers
- Prioritize controlled synthetic protocols (e.g., inert atmosphere for CuAAC) to minimize regioisomer formation .
- Use SHELX-based refinement for accurate structural validation, particularly for fluorine positioning .
- Cross-validate bioactivity data with orthogonal assays (e.g., SPR for binding affinity) to mitigate assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
